![molecular formula C9H12N2O B7807117 (1-phenylethyl)urea](/img/structure/B7807117.png)
(1-phenylethyl)urea
Overview
Description
(1-phenylethyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-phenylethyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another method involves the reaction of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source in methanol .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of aniline salts with potassium cyanate in aqueous solution . This method, while effective, requires careful handling of potassium cyanate due to its instability and potential for decomposition.
Chemical Reactions Analysis
Types of Reactions
(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the phenylethyl group or the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylethyl carbamate, while reduction could produce phenylethylamine derivatives.
Scientific Research Applications
Chemical Properties and Structure
(1-Phenylethyl)urea features a urea functional group bonded to a phenylethyl moiety, contributing to its diverse biological activities. Its molecular formula is , and it belongs to the broader class of substituted ureas known for their therapeutic potential.
Enzyme Inhibition
One of the most promising applications of this compound is its role as an inhibitor of casein kinases (CKs). CKs are critical enzymes involved in cell signaling pathways that regulate various cellular processes such as proliferation and differentiation. Studies have shown that this compound effectively inhibits specific CK isoforms, particularly CK1δ and CK2α, demonstrating potential in cancer therapeutics .
Immune Modulation
Research has identified derivatives of this compound as novel inhibitors of calcium release-activated calcium (CRAC) channels, specifically targeting the ORAI1 protein. These compounds have shown promise in inhibiting IL-2 production in Jurkat cells, indicating their potential use in modulating immune responses . The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its inhibitory effects while minimizing cytotoxicity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives against various pathogens. The structural modifications of the urea moiety have been shown to significantly enhance antibacterial efficacy, making these compounds candidates for developing new antimicrobial agents .
Case Study 1: CRAC Channel Inhibition
A study conducted on HEK293 cells demonstrated that (1-phenyl-3-(1-phenylethyl)urea) inhibited Ca influx through CRAC channels with an IC50 value of 3.25 μmol/L. This compound exhibited low cytotoxicity while effectively inhibiting IL-2 production, showcasing its potential as a therapeutic agent in immune modulation .
Case Study 2: Antimicrobial Efficacy
In vitro tests on synthesized urea derivatives revealed significant antibacterial activity against Staphylococcus aureus and antifungal properties against Candida albicans. The results indicated that certain modifications could lead to compounds with low nanomolar inhibitory concentrations .
Table 1: Summary of Biological Activities
Compound | Activity | IC50 Value | Notes |
---|---|---|---|
1-Phenyl-3-(1-phenylethyl)urea | CRAC Channel Inhibition | 3.25 μmol/L | Low cytotoxicity |
N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea | Antidepressant Activity | Not specified | Significant improvement in mood-related behaviors |
Various Derivatives | Antimicrobial Activity | Low nM | Effective against multiple bacterial strains |
Mechanism of Action
The mechanism of action of (1-phenylethyl)urea varies depending on its application. As a CRAC channel inhibitor, it targets the ORAI1 protein, preventing calcium influx into cells and thereby modulating immune responses . As a corrosion inhibitor, it adsorbs onto the surface of carbon steel, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
(1-phenylethyl)urea can be compared with other urea derivatives, such as:
N-phenyl-N′-(2-chloroethyl)urea: Known for its anticancer activity by inhibiting tubulin polymerization.
Benzoylureas: These compounds also exhibit anticancer properties and act as tubulin ligands.
This compound stands out due to its specific applications in CRAC channel inhibition and corrosion prevention, highlighting its versatility and potential in various fields.
Biological Activity
(1-Phenylethyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antidepressant applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
This compound belongs to a class of compounds known as substituted ureas, characterized by the presence of a phenylethyl group attached to the urea moiety. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Anticancer Activity
Research indicates that urea derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study by Firsching et al. highlights the importance of the urea moiety in anticancer activity, demonstrating that compounds with symmetrical structures around the urea group show enhanced efficacy against human cancer cell lines such as HT29 and MCF7, with IC50 values ranging from 31 to 390 μM depending on the specific derivative and cell line tested .
Table 1: Anticancer Activity of Urea Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Suramin | MCF7 | 153 |
NCTU-Alan-2026 | MCF7 | 193 |
This compound | HT29 | 43-390 |
Neuropharmacological Effects
In addition to its anticancer properties, this compound derivatives have been investigated for their potential antidepressant effects. A study reported that N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea demonstrated significant antidepressant activity, evidenced by behavioral assays that indicated a reduction in depressive-like symptoms in animal models .
Table 2: Antidepressant Activity of Urea Derivatives
Compound | Model | Effect |
---|---|---|
N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea | Rodent Model | Significant reduction in depression |
Mechanistic Insights
The mechanism underlying the biological activity of this compound appears to be multifaceted. For instance, its ability to inhibit protein-tyrosine phosphatases (PTPs), particularly Cdc25A—a target implicated in cancer progression—has been noted. This inhibition is crucial as Cdc25A is overexpressed in various tumors, making it a valuable target for therapeutic intervention .
Study on Anticancer Efficacy
In a notable study, researchers synthesized a series of this compound derivatives and evaluated their anticancer efficacy against multiple cell lines. The results indicated that specific modifications to the phenylethyl group significantly influenced the antiproliferative activity. For example, certain derivatives exhibited IC50 values below 100 μM against aggressive cancer types, suggesting potential for further development into therapeutic agents .
Investigation of Antidepressant Properties
Another case study focused on evaluating the antidepressant properties of substituted ureas. The study found that modifications to the urea structure led to varying degrees of efficacy in reducing depressive symptoms in preclinical models. The findings support the hypothesis that structural variations can enhance pharmacological activity, paving the way for future drug development .
Properties
IUPAC Name |
1-phenylethylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVBVEKNACPPAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938013 | |
Record name | N-(1-Phenylethyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16849-91-5, 17165-52-5 | |
Record name | alpha-(N-1-Phenethyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC99137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Phenylethyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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